N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride is a chemical compound with the molecular formula CHClFNO. It is classified under organic compounds, particularly as a benzimidoyl chloride derivative. This compound is notable for its trifluoromethoxy group, which enhances its reactivity and potential applications in various scientific fields. The compound's CAS number is 74467-04-2, and it has been recognized for its significant biological activity and potential use in medicinal chemistry .
The synthesis of N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride typically involves multiple steps, including the formation of the benzimidoyl chloride framework and the introduction of the trifluoromethoxy group.
Technical details regarding the reaction conditions (temperature, solvent, and catalysts) are crucial for optimizing yield and purity .
N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride has a complex molecular structure characterized by:
The structural representation can be expressed using SMILES notation: ON=C(Cl)C1=C(OC(F)(F)F)C=CC=C1
, which highlights the connectivity between atoms within the molecule .
N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride participates in various chemical reactions due to its reactive functional groups:
These reactions are significant for developing new pharmaceuticals or agrochemicals .
The mechanism of action for N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride primarily revolves around its electrophilic properties:
Understanding these mechanisms is essential for exploring its biological activities and therapeutic potentials .
The physical and chemical properties of N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride include:
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its reactive nature .
N-Hydroxy-2-(trifluoromethoxy)benzimidoyl chloride has various scientific applications:
Ongoing research aims to uncover further applications and optimize its use in different scientific domains .
Benzimidoyl chlorides emerged as pivotal intermediates during the golden age of heterocyclic chemistry in the mid-20th century, enabling efficient access to amidines, imidates, and various nitrogen-containing heterocycles. Their synthetic utility stems from the chloride's high electrophilicity, facilitating nucleophilic substitution under mild conditions. Historically, benzimidoyl chlorides enabled the synthesis of imidazole-based antifungals and benzimidazole anthelmintics through cyclocondensation reactions with o-phenylenediamines. The incorporation of the N-hydroxy variant introduced a redox-active functional group that enhanced chelation capabilities and altered metabolic pathways. For instance, N-hydroxybenzimidoyl chlorides became crucial for synthesizing hydroxamic acid derivatives with demonstrated protease inhibition properties. Modern applications include their use as precursors to antimalarial furazans and isoxazole-containing kinase inhibitors, exemplified by Medicines for Malaria Venture (MMV) lead compounds showing nanomolar activity against Plasmodium falciparum strains. This historical trajectory demonstrates how subtle modifications to the benzimidoyl chloride core continuously unlock new therapeutic avenues [1] [6].
The trifluoromethoxy group (-OCF₃) constitutes a critical pharmacophore in modern drug design due to its distinctive combination of electronic effects, lipophilicity enhancement (π = 1.04), and metabolic stability. Unlike the trifluoromethyl group (-CF₃), which is purely electron-withdrawing, the trifluoromethoxy group exhibits moderate resonance donation alongside strong σ-inductive withdrawal, creating unique electronic environments in aromatic systems. This duality enables fine-tuning of π-stacking interactions with biological targets while maintaining high oxidative stability in physiological environments. The -OCF₃ group significantly increases membrane permeability and bioavailability by elevating log P values without compromising aqueous solubility—properties exploited in numerous FDA-approved drugs. For example, -OCF₃-containing compounds demonstrate enhanced CNS penetration and prolonged half-lives compared to their methoxy (-OCH₃) analogs. When positioned ortho to reactive centers in benzimidoyl chlorides, the -OCF₃ group further activates the imidoyl chloride toward nucleophilic attack while providing steric hindrance that influences regioselectivity. This strategic positioning creates compounds with balanced reactivity and stability profiles ideal for constructing complex heterocycles [7] [9].
Table 1: Comparative Influence of Substituents on Drug-like Properties
Substituent | Electrostatic Potential (σₚ) | Lipophilicity (π) | Metabolic Stability | Common Applications |
---|---|---|---|---|
-OCH₃ | -0.27 | -0.02 | Low (O-demethylation) | H-bond acceptors |
-CF₃ | 0.54 | 0.88 | High | Electron-withdrawing groups |
-OCF₃ | 0.35 | 1.04 | Very High | Bioisosteres for -OCF₃ |
-Cl | 0.23 | 0.71 | Moderate | Halogen bonding moieties |
The N-hydroxy functionalization transforms conventional benzimidoyl chlorides into versatile bis-electrophiles capable of orthogonal reactivity pathways. This modification introduces a redox-active moiety that participates in radical reactions while enabling tautomerization to nitrosocarbonyl intermediates. Crucially, the N-hydroxy group enhances chemodifferentiation in polyfunctional molecules—its hydroxyl can be selectively protected or deprotonated without affecting the imidoyl chloride. This facilitates sequential nucleophilic substitutions essential for synthesizing unsymmetrical bis-heterocycles. Mechanistically, the N-hydroxy group modulates electrophilicity through intramolecular hydrogen bonding, as evidenced by IR studies showing 100 cm⁻¹ shifts in carbonyl stretching frequencies. This electronic modulation results in accelerated cyclization kinetics in heterocycle formation, particularly for 1,3-dipolar cycloadditions generating isoxazolines and isoxazoles. Additionally, the N-hydroxy functionality serves as a metalloenzyme recognition element through coordination with zinc ions in hydrolases, explaining its prevalence in hydroxamic acid-based therapeutics. When combined with the -OCF₃ group, these properties yield compounds with exceptional permeability profiles, as demonstrated by PAMPA assays showing >5 × 10⁻⁶ cm/s for N-hydroxybenzimidoyl derivatives—values correlating with >90% oral absorption in pharmacokinetic models [5] [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7